molecular formula C12H13N3OS B4831640 2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4831640
M. Wt: 247.32 g/mol
InChI Key: KVWUCVYBTJZJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide is a heterocyclic hybrid compound featuring a thiazole core substituted at the 4-position with a pyridin-2-yl group and at the 2-position with a 2-methylpropanamide moiety. The thiazole ring is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability, while the pyridine substituent may enhance binding interactions in biological targets through hydrogen bonding or π-π stacking .

The synthesis of such compounds typically involves coupling electrophilic intermediates (e.g., bromopropanamide derivatives) with nucleophilic heterocycles like oxadiazoles or pyridines under polar aprotic conditions . For example, describes the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides via a convergent route, which could be adapted for the target compound by substituting the oxadiazole with a pyridine moiety.

Properties

IUPAC Name

2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(2)11(16)15-12-14-10(7-17-12)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWUCVYBTJZJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a halogenated compound under acidic conditions . The resulting thiazole intermediate is then coupled with a pyridine derivative and an amide group through various coupling reactions, such as the use of carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The physicochemical properties and structural features of 2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide can be inferred from analogs in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Thiazole Melting Point (°C) Key Functional Groups
Target Compound* C₁₂H₁₂N₃OS 263.31 4-pyridin-2-yl, 2-methylpropanamide Not reported Thiazole, pyridine, amide
Thiamidol () C₁₃H₁₃N₃O₂S 293.33 4-(2,4-dihydroxyphenyl) Not reported Thiazole, dihydroxyphenyl
8d () C₁₅H₁₄N₄O₂S₂ 370.43 5-(4-methylphenyl)-oxadiazole 135–136 Oxadiazole, sulfanyl
8h () C₁₅H₁₃N₅O₄S₂ 415.43 5-(3-nitrophenyl)-oxadiazole 158–159 Oxadiazole, nitro group
2-methyl-N-(1,3-thiazol-2-yl)propanamide () C₇H₁₀N₂OS 170.24 None (simple thiazole) Not reported Thiazole, amide

*Note: The target compound’s molecular formula is inferred based on structural similarity.

Key Observations:

  • The latter exhibit higher molecular weights and melting points due to increased polarity and rigidity .
  • Bioactivity : Thiamidol (), a structural analog with a dihydroxyphenyl group, shows potent tyrosinase inhibition (IC₅₀ = 1.1 μM, Kᵢ = 0.25 μM), highlighting the role of electron-rich aromatic substituents in biological activity . The pyridin-2-yl group in the target compound may similarly modulate enzyme interactions but lacks hydroxyl groups for strong hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.